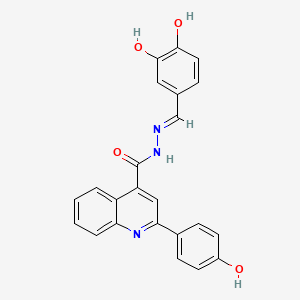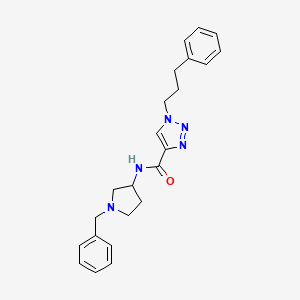![molecular formula C23H27NO4 B6023448 methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6023448.png)
methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate, also known as MPHB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the piperidine class of compounds and has a molecular weight of 398.47 g/mol. MPHB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are involved in the regulation of pain and mood. This compound has been shown to exhibit high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has good purity yields. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mental health disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term use.
Méthodes De Synthèse
The synthesis of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate involves a multistep process that includes the reaction of piperidine with benzoyl chloride, followed by the reduction of the resulting benzoylpiperidine with sodium borohydride. The final step involves the esterification of the resulting alcohol with methyl benzoate. This method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.
Propriétés
IUPAC Name |
methyl 2-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-11-6-5-10-19(20)21(26)24-15-7-13-23(16-24,17-25)14-12-18-8-3-2-4-9-18/h2-6,8-11,25H,7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWVLHZGCZLQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)
![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)

![1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023444.png)